molecular formula C26H23NO4 B1336902 Fmoc-D-Styrylalanine CAS No. 215190-23-1

Fmoc-D-Styrylalanine

Cat. No.: B1336902
CAS No.: 215190-23-1
M. Wt: 413.5 g/mol
InChI Key: ZFMHHKMOLFNMMV-NOENIZQJSA-N
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Description

Fmoc-D-Styrylalanine: is a compound with the chemical formula C34H29NO4 and CAS registry number 215190-23-1 . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a styryl side chain. This compound is primarily used in peptide synthesis and drug discovery .

Mechanism of Action

Target of Action

Fmoc-D-Styrylalanine is a derivative of the Fmoc group (9-Fluorenylmethoxycarbonyl), which is commonly used in peptide synthesis . The primary targets of this compound are the amino groups of peptides and proteins, where it serves as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base, such as piperidine .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal and the subsequent peptide bond formation constitute the primary biochemical pathway involved in its action.

Pharmacokinetics

The fmoc group’s base-labile nature suggests that it would be rapidly removed in physiological conditions where bases are present .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions .

Action Environment

The action of this compound is highly dependent on the environment. In particular, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-Styrylalanine involves large-scale synthesis using automated peptide synthesizers.

Properties

IUPAC Name

(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHHKMOLFNMMV-NOENIZQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420654
Record name Fmoc-3-styryl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-23-1
Record name Fmoc-3-styryl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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